molecular formula C30H31N3O5S B11090989 3-(3-Ethoxy-4-methoxyphenyl)-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

3-(3-Ethoxy-4-methoxyphenyl)-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11090989
M. Wt: 545.7 g/mol
InChI Key: NEXQHAQHOWPHEZ-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl (8-methoxy-5-quinolyl) sulfone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, and sulfone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-4-methoxyphenyl)-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl (8-methoxy-5-quinolyl) sulfone involves several steps. The starting materials typically include 3-ethoxy-4-methoxyphenyl derivatives and quinoline derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-methoxyphenyl)-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl (8-methoxy-5-quinolyl) sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-(3-Ethoxy-4-methoxyphenyl)-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl (8-methoxy-5-quinolyl) sulfone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-methoxyphenyl)-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl (8-methoxy-5-quinolyl) sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and properties.

    Pinacol Boronic Esters: Compounds with boronic ester groups that undergo different types of chemical reactions.

Properties

Molecular Formula

C30H31N3O5S

Molecular Weight

545.7 g/mol

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)-2-(8-methoxyquinolin-5-yl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C30H31N3O5S/c1-4-38-27-18-21(11-12-25(27)36-2)30-32-17-15-20-8-5-6-9-22(20)24(32)19-33(30)39(34,35)28-14-13-26(37-3)29-23(28)10-7-16-31-29/h5-14,16,18,24,30H,4,15,17,19H2,1-3H3

InChI Key

NEXQHAQHOWPHEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2N3CCC4=CC=CC=C4C3CN2S(=O)(=O)C5=C6C=CC=NC6=C(C=C5)OC)OC

Origin of Product

United States

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